![molecular formula C18H27BCl2N2O4 B606508 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid CAS No. 1345810-21-0](/img/structure/B606508.png)
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly disclosed but are likely to involve scalable processes that ensure high purity and yield .
Análisis De Reacciones Químicas
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid primarily undergoes inhibition reactions with the enzyme arginase. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with arginase is the inhibition of the enzyme’s activity, leading to increased levels of arginine in the tumor microenvironment .
Aplicaciones Científicas De Investigación
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid has been extensively studied for its potential in cancer immunotherapy. It has shown efficacy in enhancing immune responses and slowing tumor growth in various cancers, including renal cell cancer, breast cancer, non-small cell lung cancer, and acute myeloid leukemia . It is also being investigated in combination with other immunotherapies and standard-of-care treatments to improve clinical outcomes .
Mecanismo De Acción
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid exerts its effects by inhibiting the enzyme arginase, which is secreted by myeloid-derived suppressor cells and polymorphonuclear cells in the tumor microenvironment. By blocking arginase activity, this compound prevents the depletion of arginine, a critical nutrient for T cell and natural killer cell proliferation. This leads to an immune-mediated anti-tumor response, characterized by increased tumor-infiltrating CD8+ T cells and natural killer cells, as well as elevated levels of inflammatory cytokines and interferon-inducible genes .
Comparación Con Compuestos Similares
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid is unique in its potent and selective inhibition of arginase. Similar compounds include other arginase inhibitors, such as INCB001158 and other analogs of CB-1158. These compounds share similar mechanisms of action but may differ in their potency, bioavailability, and specific applications in cancer therapy .
Actividad Biológica
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid, often referred to as a boron-containing amino acid derivative, has garnered attention due to its potential therapeutic applications, particularly in the context of arginase inhibition. This compound belongs to a class of molecules that exhibit significant biological activity, particularly in cardiovascular and neurodegenerative diseases.
Chemical Structure
The compound is characterized by a complex structure that includes:
- An amino group
- A boron atom, which is crucial for its biological activity
- A piperidine ring substituted with a dichlorophenyl group
This structural configuration is believed to contribute to its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of human arginases I and II. These enzymes play a critical role in the urea cycle and are implicated in various pathological conditions, including myocardial ischemia and neurodegeneration. The compound exhibits IC50 values of 223 nM for arginase I and 509 nM for arginase II, indicating potent inhibitory activity .
Inhibition of Arginases
The inhibition of arginases by this compound has been linked to:
- Reduced infarct size : In preclinical models of myocardial ischemia/reperfusion injury, treatment with this compound significantly reduced infarct size, demonstrating its cardioprotective effects .
- Enhanced nitric oxide production : By inhibiting arginases, the compound promotes increased levels of nitric oxide (NO), which is beneficial for vascular health.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has approximately 28% oral bioavailability , suggesting it can be effectively delivered via oral administration. This property is crucial for its potential use in clinical settings .
Preclinical Studies
- Myocardial Ischemia : In a rat model, administration of this compound resulted in significant reductions in infarct size compared to control groups. This study highlights the therapeutic potential of the compound in treating ischemic heart disease .
- Neuroprotective Effects : Research indicates that the compound may also exert neuroprotective effects by modulating arginine metabolism, which could be beneficial in conditions such as stroke or neurodegenerative diseases .
Data Table: Summary of Biological Activity
Biological Activity | Measurement | Result |
---|---|---|
Inhibition of Arginase I | IC50 | 223 nM |
Inhibition of Arginase II | IC50 | 509 nM |
Oral Bioavailability | Percentage | 28% |
Reduction in Infarct Size | Model | Rat model (myocardial ischemia) |
Propiedades
IUPAC Name |
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BCl2N2O4/c20-15-4-3-13(16(21)11-15)12-23-9-5-14(6-10-23)18(22,17(24)25)7-1-2-8-19(26)27/h3-4,11,14,26-27H,1-2,5-10,12,22H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYBHIALKUAHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(C1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BCl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.